TSU-68 -

TSU-68

Catalog Number: EVT-1552124
CAS Number:
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Orantinib is an oxindole that is 3-methyleneoxindole in which one of the hydrogens of the methylene group is substituted by a 2-(2-carboxyethyl)-3,5-dimethylpyrrol-3-yl group. It is an ATP-competitive inhibitor of the tyrosine kinase activity of fibroblast growth factor receptor 1. It has a role as a vascular endothelial growth factor receptor antagonist, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an antineoplastic agent. It is a member of oxindoles, a member of pyrroles and a monocarboxylic acid. It derives from a 3-methyleneoxindole.
Source and Classification

TSU-68 is classified as a tyrosine kinase inhibitor. It is derived from the isatin motif, which is a common structural feature in various biologically active compounds. The compound is synthesized for pharmaceutical testing and research purposes, with its chemical structure denoted by the CAS number 252916-29-3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of TSU-68 involves several steps that typically include the formation of key intermediates followed by coupling reactions to yield the final product. One notable method for synthesizing derivatives of TSU-68 includes the use of symmetrical bis-Schiff base derivatives of isatin, which share structural similarities with other known inhibitors like Sunitinib .

The synthesis process can be summarized as follows:

  1. Formation of Isatin Derivatives: Starting with isatin, various derivatives are synthesized through condensation reactions.
  2. Coupling Reactions: The intermediates are then subjected to coupling reactions that lead to the formation of the bis-Schiff base structure.
  3. Purification: The final compound undergoes purification processes such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of TSU-68 can be described in terms of its core components:

  • Core Structure: The compound features a central isatin moiety connected to various functional groups that enhance its biological activity.
  • Molecular Formula: The empirical formula for TSU-68 is C17_{17}H19_{19}N3_{3}O3_{3}.
  • Molecular Weight: The molecular weight is approximately 313.35 g/mol.

The three-dimensional structure plays a crucial role in its interaction with target receptors, influencing its efficacy as an inhibitor of angiogenesis .

Chemical Reactions Analysis

Reactions and Technical Details

TSU-68 primarily functions through competitive inhibition of receptor tyrosine kinases involved in angiogenesis. Key reactions include:

  1. Inhibition of Kinase Activity: TSU-68 competes with natural ligands for binding to Flk-1/KDR and other receptors, preventing their activation.
  2. Induction of Apoptosis: By inhibiting these pathways, TSU-68 promotes apoptosis in vascular endothelial cells and tumor cells, contributing to reduced tumor growth and metastasis .

These mechanisms highlight TSU-68's potential as a therapeutic agent in oncology.

Mechanism of Action

Process and Data

The mechanism of action for TSU-68 involves several critical processes:

  1. Receptor Binding: TSU-68 binds to the ATP-binding site of receptor tyrosine kinases, inhibiting their phosphorylation activity.
  2. Downstream Signaling Inhibition: This inhibition disrupts downstream signaling pathways crucial for cell proliferation and survival.
  3. Angiogenesis Suppression: By blocking these signals, TSU-68 effectively reduces angiogenesis, leading to decreased tumor vascularization and nutrient supply .

Clinical studies have demonstrated significant effects on tumor growth reduction in various cancer models, reinforcing its potential therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TSU-68 exhibits several notable physical and chemical properties:

These properties are critical when considering formulation strategies for drug delivery and administration.

Applications

Scientific Uses

TSU-68 has significant applications in scientific research, particularly within the fields of oncology and pharmacology:

  1. Cancer Research: It serves as a model compound for studying antiangiogenic therapies aimed at treating various cancers, including renal cell carcinoma and ovarian cancer.
  2. Drug Development: As a potent inhibitor of receptor tyrosine kinases, TSU-68 is utilized in preclinical studies to evaluate new therapeutic strategies targeting angiogenesis .
  3. Pharmacokinetic Studies: Clinical trials have been conducted to assess the pharmacokinetics and safety profile of TSU-68 in human subjects, providing valuable data for future drug development efforts .
Molecular Pharmacology of TSU-68

Structural Characterization and Target Receptor Kinase Inhibition

TSU-68 (Orantinib, SU6668) is a low-molecular-weight bi-aryl urea compound with the chemical name (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (CAS: 252916-29-3) and a molecular weight of 310.35 g/mol [9] [10]. Its structural configuration features a central methylpyrrole-propanoic acid backbone linked to an oxindole moiety through a methylidene bridge, adopting the thermodynamically stable Z-configuration at the exocyclic double bond. This planar configuration facilitates competitive binding to the ATP pocket of tyrosine kinase domains [4] [9]. The molecule's amphiphilic character, conferred by its carboxylic acid group and hydrophobic aromatic systems, contributes to membrane permeability and oral bioavailability, distinguishing it from earlier biologic angiogenesis inhibitors [7] [10].

Biochemical profiling reveals TSU-68's primary kinase targets through in vitro kinase assays: vascular endothelial growth factor receptor-2 (VEGFR-2/KDR), platelet-derived growth factor receptor-β (PDGFR-β), and fibroblast growth factor receptor-1 (FGFR-1) with dissociation constants (Ki) of 2.1 μM, 8 nM, and 1.2 μM, respectively [9] [10]. The exceptionally tight binding to PDGFR-β positions this receptor as its highest-affinity target. Selectivity profiling demonstrates minimal activity against epidermal growth factor receptor (EGFR) at concentrations up to 100 μM, confirming its specificity for angiogenesis-associated receptor tyrosine kinases (RTKs) rather than epithelial growth drivers [1] [10].

Table 1: Kinase Inhibition Profile of TSU-68

Target KinaseKi (μM)Cellular IC50Functional Consequence
PDGFR-β0.0080.41 μM (PDGF-stimulated)Inhibition of pericyte recruitment
VEGFR-2 (KDR)2.10.34 μM (VEGF-driven)Suppression of endothelial proliferation
FGFR-11.29.6 μM (FGF-driven)Disruption of FGF-mediated angiogenesis
EGFR>100>100 μMNo significant inhibition

Mechanistic Basis of Multi-Targeted Tyrosine Kinase Inhibition

TSU-68 functions as a Type I ATP-competitive kinase inhibitor, binding to the active conformation of target kinases through specific molecular interactions. Structural analyses indicate that its oxindole group forms critical hydrogen bonds with the kinase hinge region, while the pyrrole ring and propanoic acid tail occupy hydrophobic pockets adjacent to the ATP-binding site [4] [9]. This binding mode sterically hinders ATP access and prevents receptor autophosphorylation, thereby interrupting downstream signaling cascades essential for endothelial cell survival, proliferation, and migration [1] [2].

In cellular models, TSU-68 demonstrates potent inhibition of ligand-induced phosphorylation:

  • VEGF-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs) is blocked with an IC50 of 0.34 μM [9]
  • PDGF-stimulated PDGFR-β phosphorylation in NIH-3T3 transfectants is inhibited at IC50 = 0.41 μM [9] [10]
  • Acidic FGF-induced FGFR-1 phosphorylation requires higher concentrations (IC50 = 9.6 μM), consistent with its lower binding affinity [9]

The compound's multitargeted approach induces synergistic antiangiogenic effects in vivo. In C6 glioma xenograft models, TSU-68 administration (75 mg/kg) significantly reduces tumor microvessel density through concurrent inhibition of VEGF-driven endothelial proliferation, PDGF-mediated pericyte recruitment, and FGF-triggered neovascular stabilization [10]. This comprehensive pathway disruption exceeds the antiangiogenic activity observed with selective VEGFR inhibitors, particularly in tumors exhibiting compensatory upregulation of alternative angiogenic factors [3] [6].

Table 2: Cellular Consequences of TSU-68-Mediated Kinase Inhibition

Cellular ProcessExperimental SystemTSU-68 EffectMolecular Consequence
Endothelial proliferationVEGF-stimulated HUVECsIC50 0.34 μMG1 cell cycle arrest via suppressed ERK activation
Pericyte recruitmentPDGF-stimulated fibroblastsIC50 0.41 μMImpaired vessel maturation
Tumor cell invasionTGFβ-induced EMT (NMuMG)Significant suppressionInhibition of cytoskeletal remodeling and focal adhesion formation
Angiogenic sproutingThree-dimensional endothelial tubulogenesis70-90% inhibition at 10 μMDisrupted capillary network formation

Angiogenesis Inhibition via VEGF/VEGFR-2, PDGF/PDGFR-β, and FGF/FGFR-1 Pathways

TSU-68 simultaneously disrupts three interconnected angiogenic pathways through distinct mechanisms:

  • VEGF/VEGFR-2 Axis: By inhibiting VEGFR-2 phosphorylation, TSU-68 blocks VEGF-A-induced activation of PLCγ-PKC-MAPK cascades in endothelial cells. This suppresses endothelial proliferation and migration while reducing vascular permeability. In phase I studies, TSU-68 administration significantly increased plasma VEGF levels in progressive disease patients (p<0.05), indicative of a compensatory feedback response to effective pathway blockade [1] [4].

  • FGF/FGFR-1 Signaling: TSU-68 directly targets FGFR-1 phosphorylation, disrupting FGF-2-mediated endothelial survival signals and matrix metalloproteinase induction. This is particularly significant in tumors exhibiting FGF upregulation as a resistance mechanism to VEGF inhibition. Preclinical data demonstrate that TSU-68 inhibits FGF-driven HUVEC proliferation (IC50 9.6 μM) and suppresses FGF-dependent tumor growth in xenograft models refractory to VEGFR monotherapy [3] [9].

  • PDGF/PDGFR-β Pathway: Through high-affinity PDGFR-β inhibition (Ki 8 nM), TSU-68 impairs pericyte recruitment to nascent vessels. Atherosclerosis models reveal that PDGF-BB/PDGFR-β signaling deficiency produces immature, pericyte-deficient vessels with abnormal permeability—effects recapitulated by TSU-68's selective PDGFR-β blockade [6]. This results in vessels prone to regression and incapable of sustaining tumor perfusion.

The compound's tripartite mechanism achieves comprehensive angiogenic suppression by:

  • Reducing endothelial sprouting (VEGFR-2 inhibition)
  • Compromising vessel structural integrity (PDGFR-β blockade)
  • Disabling angiogenic rescue pathways (FGFR-1 inhibition)

Table 3: Angiogenesis Biomarker Modulation in TSU-68 Clinical Trials

BiomarkerChange with TSU-68 TreatmentTumor TypeSignificance (p-value)Proposed Mechanism
Plasma VEGFSignificant increaseSolid tumors<0.05 (PD patients)Compensatory feedback to VEGFR inhibition
Plasma PAI-1Significant increaseSolid tumors<0.05 (PD patients)Endothelial stress response
Tumor CD31 mRNADecreased trendMetastatic breastNot reported (n=4)Reduced endothelial cell presence
Tumor Flk-1/KDR mRNADecreased trendMetastatic breastNot reported (n=4)Downregulation of VEGFR-2

Comparative Analysis of TSU-68 with Other Small-Molecule Kinase Inhibitors

TSU-68 belongs to the first generation of broad-spectrum angiogenesis inhibitors, distinguished from contemporaries by its balanced multi-kinase profile. When compared to FDA-approved tyrosine kinase inhibitors (TKIs), key distinctions emerge:

  • Target Spectrum: Unlike sorafenib's inhibition of Raf kinases (IC50 6 nM) which directly impacts tumor cell proliferation, TSU-68 shows minimal Raf inhibition [7]. This narrower focus on angiogenic RTKs (VEGFR-2, PDGFR-β, FGFR-1) minimizes off-target effects like the hand-foot syndrome commonly associated with Raf inhibition. However, TSU-68 exhibits broader FGF pathway targeting than lenvatinib, particularly against FGFR-1 (Ki 1.2 μM vs. 3.4 μM for lenvatinib), potentially enhancing efficacy in FGF-driven resistance settings [7] [9].

  • Biochemical Potency: TSU-68 demonstrates superior PDGFR-β inhibition (Ki 8 nM) compared to sunitinib (Ki 39 nM) and sorafenib (Ki 57 nM) [7] [10]. This high-affinity PDGFR-β blockade may enhance vessel destabilization through pericyte detachment. However, its VEGFR-2 affinity (Ki 2.1 μM) is approximately 5-fold lower than axitinib (Ki 0.4 μM), potentially reducing immediate anti-endothelial effects [9] [10].

  • Antiangiogenic Synergy: In xenograft models, TSU-68 achieves tumor growth inhibition across diverse tumor types (A375 melanoma, Colo205 colon, H460 lung) comparable to sunitinib (75-80% vs. 70-85%) at equivalent doses (75-100 mg/kg) [10]. Its unique activity against FGFR-1 provides theoretical advantages in tumors with FGF-driven angiogenesis, such as certain breast and hepatocellular carcinomas. Phase II trials in metastatic breast cancer demonstrated disease stabilization in 41.7% of patients despite prior anthracycline/taxane failure, suggesting clinical activity in heavily pretreated populations [5].

  • Resistance Profile: Unlike sorafenib, which induces compensatory FGFR signaling in hepatocellular models, TSU-68's inherent FGFR-1 inhibition may delay resistance development. This is mechanistically supported by in vitro studies showing TSU-68 maintains activity in VEGF-resistant tumor cells through FGF pathway suppression [3] [7]. However, its clinical efficacy remains limited by pharmacokinetic challenges, including reduced plasma exposure with repeated dosing observed in phase I trials [2] [4].

Table 4: Comparative Kinase Selectivity Profiles of Angiogenesis Inhibitors

InhibitorVEGFR-2 Ki (μM)PDGFR-β Ki (μM)FGFR-1 Ki (μM)Raf Ki (μM)Notable Additional Targets
TSU-682.10.0081.2>10c-Kit (moderate)
Sorafenib0.090.057>100.006Raf kinases, RET, Flt-3
Sunitinib0.0090.039>10>10c-Kit, FLT3, RET
Lenvatinib0.00140.0273.4>10RET, c-Kit, FGFR1-4
Regorafenib0.00450.02215.80.002TIE-2, B-Raf

Properties

Product Name

TSU-68

IUPAC Name

3-[2,4-dimethyl-5-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

NHFDRBXTEDBWCZ-UHFFFAOYSA-N

Synonyms

5-((1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-propanoic acid
TSU 68
TSU-68

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.